Regiochemical Identity Verification: 7-Position Bromine Confirmed by SMILES and InChIKey Fingerprint
The target compound is unambiguously identified by its SMILES string CN1CCC2(CC1)CNc1c(Br)cccc12, confirming the bromine at position 7 of the indoline ring—the position ortho to the anilinic NH and adjacent to the benzene ring fusion . This contrasts with the 5-bromo isomer (bromine para to spiro junction) and 6-bromo isomer (bromine meta to spiro junction). All three isomers share identical molecular formula (C₁₃H₁₇BrN₂) and molecular weight (281.19 g/mol), meaning that mass spectrometry alone cannot distinguish among them; unambiguous regiochemical assignment requires either the distinct InChIKey (7-bromo: HHUFHAYEBDAATG-UHFFFAOYSA-N) or NMR spectroscopy .
| Evidence Dimension | Regiochemical identity (bromine substitution position on indoline ring) |
|---|---|
| Target Compound Data | Bromine at position 7; SMILES: CN1CCC2(CC1)CNc1c(Br)cccc12; InChIKey: HHUFHAYEBDAATG-UHFFFAOYSA-N; MW 281.19 |
| Comparator Or Baseline | 5-Br isomer (CAS 1160247-24-4): bromine at position 5 (para to spiro junction); MW 281.19. 6-Br isomer (CAS 1160247-25-5): bromine at position 6 (meta to spiro junction); MW 281.19. Parent (CAS 69584-91-4): no bromine; MW 202.30. |
| Quantified Difference | Isomeric: identical MW (281.19) but non-superimposable 2D structures. Bromine at C7 creates unique adjacency to indoline NH (ortho relationship), absent in 5-Br and 6-Br isomers. |
| Conditions | Structural identity verification via SMILES, InChIKey, predicted NMR, and LC-MS. CAS registry is positional-isomer specific. |
Why This Matters
For procurement: mass spectrometry alone cannot verify which positional isomer was received; confirmation requires NMR or chromatographic retention time comparison against authentic standards, making supplier documentation of the correct CAS number critical.
